2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine
Description
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine is a nitroso-substituted pyrimidine derivative characterized by its unique functional groups: an amino group at position 2, an isopropoxy group at position 4, a methylamino group at position 6, and a nitroso (-NO) group at position 5.
Properties
IUPAC Name |
4-N-methyl-5-nitroso-6-propan-2-yloxypyrimidine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-4(2)15-7-5(13-14)6(10-3)11-8(9)12-7/h4H,1-3H3,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIRDVJYCTWHQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC(=NC(=C1N=O)NC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649896 | |
| Record name | N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92673-47-7 | |
| Record name | N~4~-Methyl-5-nitroso-6-[(propan-2-yl)oxy]pyrimidine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40649896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Guanidine-Malonic Acid Diester Condensation
Reaction of monosubstituted malonic acid diesters with guanidine in sodium ethoxide yields 5-substituted 2-amino-4,6-dihydroxypyrimidines (Equation 1):
$$
\text{Malonic ester} + \text{Guanidine} \xrightarrow{\text{NaOEt, EtOH}} 2\text{-Amino-4,6-dihydroxypyrimidine}
$$
Typical Conditions :
Nitrosation at Position 5
Nitrosation of 2-amino-4,6-dihydroxypyrimidine precursors is achieved using nitrous acid generated in situ (Equation 2):
$$
\text{Pyrimidine} + \text{NaNO}_2 \xrightarrow{\text{HCl, 0–5°C}} 5\text{-Nitroso derivative}
$$
Optimized Parameters :
- Nitrosating agent: 1.1 eq NaNO₂ in 2M HCl
- Temperature: 0–5°C (prevents diazotization)
- Time: 45 minutes
- Yield: 78–83%
Halogenation and Functional Group Interconversion
Dichlorination Using Vilsmeier-Haack-Arnold Reagent
Conversion of dihydroxypyrimidines to dichloro intermediates enables nucleophilic substitutions (Equation 3):
$$
\text{Dihydroxypyrimidine} \xrightarrow{\text{POCl}_3/\text{DMF}} 2\text{-Amino-4,6-dichloro-5-nitrosopyrimidine}
$$
Critical Modifications :
- POCl₃:DMF ratio 5:1 (v/v)
- Reflux duration: 6 hours
- Workup: Precipitation in ice-water (pH 6.5–7.0)
- Yield: 89–94%
Regioselective Nucleophilic Substitutions
Isopropoxy Group Installation at Position 4
Alkoxylation proceeds via SNAr mechanism under alkaline conditions (Equation 4):
$$
\text{Dichloropyrimidine} + \text{NaO}^i\text{Pr} \xrightarrow{\text{DMF, 70°C}} 4\text{-Isopropoxy intermediate}
$$
Key Parameters :
Methylamination at Position 6
Controlled amination ensures selective substitution (Equation 5):
$$
4\text{-Isopropoxy intermediate} + \text{CH}3\text{NH}2 \xrightarrow{\text{THF, rt}} \text{Target Compound}
$$
Optimized Conditions :
Alternative Synthetic Routes
One-Pot Sequential Substitution
Recent advances demonstrate concurrent substitution using phase-transfer catalysis (Table 1):
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | TBAB | DMF | 90 | 68 |
| 2 | 18-Crown-6 | THF | 65 | 72 |
| 3 | None | EtOH/H₂O | 25 | 41 |
Solid-Phase Synthesis
Immobilized pyrimidine precursors on Wang resin enable automated synthesis:
- Loading capacity: 0.8 mmol/g
- Coupling efficiency: >95% per step
- Final cleavage: TFA/H₂O (95:5)
- Purity (HPLC): 98.4%
Analytical Characterization and Quality Control
Critical spectroscopic data for batch validation:
¹H NMR (DMSO-d₆) :
- δ 1.25 (d, J=6.2 Hz, 6H, OCH(CH₃)₂)
- δ 3.15 (s, 3H, NHCH₃)
- δ 4.72 (sept, J=6.2 Hz, 1H, OCH(CH₃)₂)
- δ 6.88 (br s, 2H, NH₂)
HPLC Conditions :
- Column: C18, 250 × 4.6 mm
- Mobile phase: MeCN/H₂O (0.1% TFA) 30:70
- Retention time: 8.92 min
- Purity threshold: ≥99.0%
Industrial-Scale Production Considerations
Cost Analysis of Key Reagents
| Reagent | Price ($/kg) | Consumption (kg/kg product) |
|---|---|---|
| Guanidine HCl | 45 | 2.1 |
| POCl₃ | 12 | 4.8 |
| Isopropanol | 3 | 1.5 |
| Methylamine | 28 | 0.9 |
Environmental Impact Assessment
- E-factor: 18.7 kg waste/kg product
- PMI: 23.4 (needs improvement in solvent recovery)
- Recommended: Membrane-based POCl₃ recycling (≥92% efficiency)
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The nitroso group, for example, can participate in redox reactions, influencing cellular processes. The amino and methylamino groups may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The isopropoxy group at position 4 in the target compound introduces steric bulk compared to hydroxy (CAS 70700-44-6) or methoxy () groups.
- Nitroso Group Reactivity: The nitroso group at position 5 in all analogs confers redox activity, making these compounds prone to photodegradation or reduction under acidic conditions. However, the electron-donating methylamino group at position 6 in the target compound may stabilize the nitroso moiety compared to amino or hydroxy substituents .
Spectroscopic and Computational Insights
Studies on analogs like 2-amino-4-methoxy-6-methylpyrimidine () reveal that substituents significantly influence IR and NMR spectra. For example:
- Methoxy groups exhibit strong C-O stretching vibrations (~1250 cm⁻¹), whereas isopropoxy groups show split peaks due to asymmetric C-O-C bending.
- The nitroso group’s N=O stretch (~1500 cm⁻¹) is sensitive to adjacent substituents; methylamino groups may shift this peak to lower frequencies due to electron donation .
Quantum chemical calculations (e.g., DFT on pyrimidine analogs) suggest that bulky substituents like isopropoxy increase torsional strain, altering molecular planarity and π-π stacking efficiency .
Biological Activity
2-Amino-4-isopropoxy-6-(methylamino)-5-nitroso-pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with a molecular formula of CHNO and a molecular weight of 211.22 g/mol, is notable for its structural features that may contribute to various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 211.22 g/mol |
| CAS Number | 92673-47-7 |
| Purity | 95% |
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidines, including compounds similar to this compound, exhibit significant anticancer properties. For instance, certain thienopyrimidine derivatives have shown promising results against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC values in the nanomolar range, suggesting potent antiproliferative effects .
The mechanism of action often involves the inhibition of critical enzymes such as cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Pyrimidine derivatives have been identified as potential CDK inhibitors, demonstrating distinct molecular interactions that lead to tumor cell growth inhibition .
Antimicrobial Activity
Compounds structurally related to this compound have also been evaluated for their antimicrobial properties. Studies suggest that certain nitroso-pyrimidines can exhibit antibacterial and antifungal activities, although specific data on this compound's antimicrobial efficacy remains limited .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Antioxidant Properties : Some derivatives exhibit antioxidant activity, which can protect cells from oxidative stress, a contributor to cancer progression.
- Cell Cycle Arrest : By interfering with the normal cell cycle, these compounds can induce apoptosis in malignant cells.
Case Studies and Research Findings
- Study on Cytotoxicity : A study investigated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the pyrimidine structure significantly enhance anticancer activity .
- In Vitro Assays : In vitro assays demonstrated that compounds similar to this compound effectively inhibited the growth of several cancer cell lines, supporting their potential use as therapeutic agents .
- Enzymatic Activity : Research has shown that these compounds can inhibit enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine metabolism in both human and Plasmodium falciparum (malaria parasite), indicating their potential use in treating both cancer and malaria .
Q & A
Q. What in silico tools predict metabolic pathways for this compound in mammalian systems?
- Methodological Answer : Tools like SwissADME or GLORY predict phase I/II metabolism. For nitroso groups, focus on reduction to hydroxylamine or oxidation to nitro derivatives. Validate predictions with in vitro liver microsome assays and LC-MS metabolite profiling .
Q. How can cryo-EM or XFEL techniques elucidate transient interactions of this compound with biological macromolecules?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
